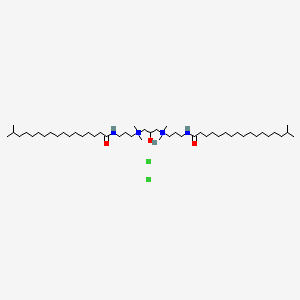
N-生物素酰基己酰氨基乙基甲硫基磺酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Biotinylcaproylaminoethyl Methanethiosulfonate is an organic compound with the chemical formula C19H34N4O5S3 and a molecular weight of 494.69 g/mol . It is a thiol-specific probe that reacts rapidly and specifically with thiols to form mixed disulfides . This compound is primarily used in biochemical and biotechnological applications, particularly in biotinylation techniques for labeling proteins, antibodies, and other biomolecules .
科学研究应用
N-Biotinylcaproylaminoethyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a probe to study thiol-containing compounds and their interactions.
Medicine: Utilized in diagnostic assays and therapeutic research to study protein interactions and functions.
Industry: Applied in the production of biotinylated reagents and kits for research and diagnostic purposes.
生化分析
Biochemical Properties
N-Biotinylcaproylaminoethyl Methanethiosulfonate is a thiol-specific probe that reacts rapidly and specifically with thiols to form mixed disulfides . It has been used to probe the structures of the ACh and GABA receptor channels and the enzyme lactose permease . The nature of these interactions involves the formation of mixed disulfides, which can provide valuable information about the biochemical reactions involving these biomolecules .
Molecular Mechanism
The molecular mechanism of N-Biotinylcaproylaminoethyl Methanethiosulfonate involves its rapid and specific reaction with thiols to form mixed disulfides . This reaction can influence the function of biomolecules such as enzymes and receptors, potentially leading to changes in gene expression and cellular metabolism .
准备方法
The synthesis of N-Biotinylcaproylaminoethyl Methanethiosulfonate involves several steps:
Biotinylation: Biotin is coupled to a caproyl group (hexanoic acid) through an amide bond formation.
Amine Termination: The biotinylated caproyl group is then reacted with an amine-terminated ethyl group.
Methanethiosulfonate Formation: The final step involves the reaction of the amine-terminated biotinylated caproyl group with methanethiosulfonate to form the desired product.
Industrial production methods are similar but often involve optimization for large-scale synthesis, including the use of automated synthesis equipment and stringent quality control measures to ensure product purity and consistency .
化学反应分析
N-Biotinylcaproylaminoethyl Methanethiosulfonate undergoes several types of chemical reactions:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfur atoms.
Hydrolysis: Under certain conditions, the ester bond in the compound can be hydrolyzed.
Common reagents and conditions used in these reactions include:
Thiol-containing compounds: For substitution reactions.
Oxidizing and reducing agents: For redox reactions.
Acidic or basic conditions: For hydrolysis reactions.
The major products formed from these reactions include mixed disulfides and hydrolyzed derivatives .
作用机制
The mechanism of action of N-Biotinylcaproylaminoethyl Methanethiosulfonate involves its reaction with thiol groups in proteins and other biomolecules. The compound forms a mixed disulfide bond with the thiol group, effectively labeling the target molecule with biotin . This biotinylation allows for subsequent detection and purification using streptavidin or avidin-based techniques .
相似化合物的比较
N-Biotinylcaproylaminoethyl Methanethiosulfonate is unique due to its specific reactivity with thiols and its application in biotinylation techniques. Similar compounds include:
N-Biotinylcaproylaminoethyl Methylthiosulphonate: Similar in structure but with a methyl group instead of a methanethiosulfonate group.
N-Biotinylcaproylaminoethyl Methanethiosulfonate MTSEA-X-Biotin: Another variant used for similar applications.
These compounds share similar applications but differ in their specific reactivity and the nature of the functional groups attached to the biotinylated caproyl group .
属性
CAS 编号 |
353754-95-7 |
|---|---|
分子式 |
C19H34N4O5S3 |
分子量 |
494.7 g/mol |
IUPAC 名称 |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide |
InChI |
InChI=1S/C19H34N4O5S3/c1-31(27,28)30-12-11-21-17(25)8-3-2-6-10-20-16(24)9-5-4-7-15-18-14(13-29-15)22-19(26)23-18/h14-15,18H,2-13H2,1H3,(H,20,24)(H,21,25)(H2,22,23,26)/t14-,15-,18-/m0/s1 |
InChI 键 |
PXMZUZLKVZKKHK-MPGHIAIKSA-N |
SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
手性 SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
规范 SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
同义词 |
Methanesulfonothioic Acid, S-[2-[[6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-1-oxohexyl]amino]ethyl] Ester; MTSEA-BIOTINCAP; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)

![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)


![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)




